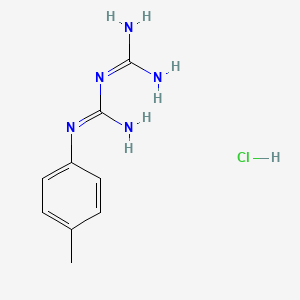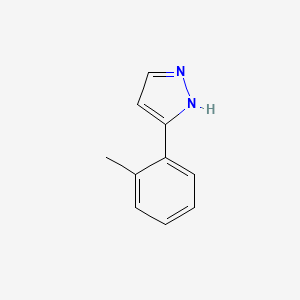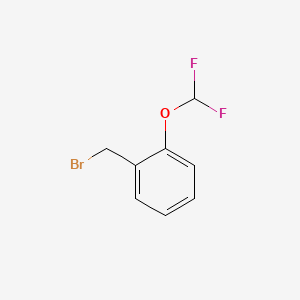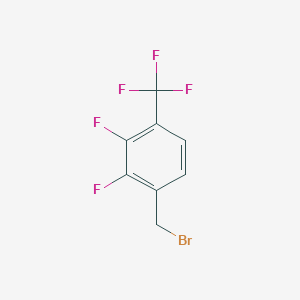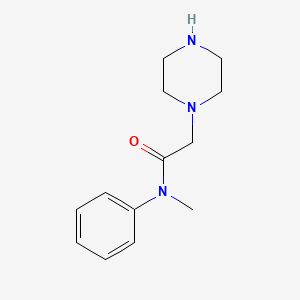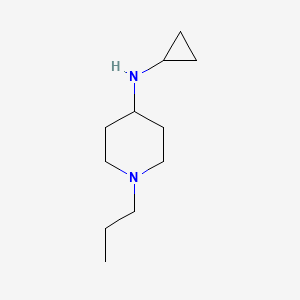
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin contains a total of 66 bonds. These include 42 non-H bonds, 23 multiple bonds, 8 rotatable bonds, 5 double bonds, and 18 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 1 aliphatic ester .Physical And Chemical Properties Analysis
This compound is a white amorphous powder . It has a molecular weight of 512.51 . The compound should be stored at 0-8°C .Scientific Research Applications
Synthesis and Peptide Modification
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a crucial building block in peptide synthesis, particularly in the development of nonnatural amino acids and peptide amides. Research shows that Fmoc-protected aspartic acid derivatives facilitate the synthesis of various chiral 1,2,4-oxadiazole-containing amino acids, which are useful in combinatorial synthesis and the generation of novel peptide structures. This process allows for the efficient formation of 1,2,4-oxadiazoles without significant loss of enantiomerical purity, making it a valuable method in peptide engineering (Hamze et al., 2003). Additionally, Fmoc-protected aspartic acid derivatives are utilized in the solid-phase synthesis of peptide amides, enhancing the synthesis of C-terminal asparagine peptides through the introduction of acid-labile substituted benzylamine type anchoring linkages. This approach yields high purity amino acid and peptide amides, demonstrating the versatility of Fmoc-protected aspartic acid in peptide synthesis (Shao et al., 2009).
Photocontrolled Peptide Delivery
Innovative research has explored the use of coumarin-caged cyclic RGD peptides, where the carboxyl function at the side chain of the aspartic acid residue is protected by a dicyanocoumarin derivative. This method enables efficient uncaging with biologically compatible green light, showcasing the potential of this compound in photocontrolled targeted drug delivery systems. The procedure minimizes side reactions and is compatible with acidic additives, highlighting its application in photocontrolled anticancer strategies (Gandioso et al., 2016).
Controlled Aggregation and Nanoarchitecture Design
Research on the self-assembled structures formed by Fmoc-protected charged single amino acids, including Fmoc-L-Aspartic acid derivatives, has revealed their potential in designing novel nanoarchitectures. These structures exhibit unique morphologies under various conditions, offering insights into the application of modified amino acids in material chemistry, bioscience, and biomedical fields. The ease and versatility of these self-assembled structures open up possibilities for future applications in nanostructured material design (Gour et al., 2021).
Mechanism of Action
Target of Action
The primary target of Fmoc-Asp-AMC is the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds .
Mode of Action
Fmoc-Asp-AMC interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using a base, typically piperidine . This allows for the controlled assembly of peptides .
Biochemical Pathways
The use of Fmoc-Asp-AMC in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group provides a means of protecting the amino group during this process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .
Pharmacokinetics
Its properties relevant to its use in synthesis include its stability under the conditions of peptide synthesis and its reactivity with the amino group of the incoming amino acid .
Result of Action
The use of Fmoc-Asp-AMC in peptide synthesis results in the formation of peptide bonds in a controlled manner . This allows for the synthesis of peptides of significant size and complexity . The final product of the reaction is the desired peptide, with the Fmoc group removed .
Action Environment
The action of Fmoc-Asp-AMC is influenced by the conditions of the peptide synthesis. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation . Additionally, the temperature and pH can also influence the rate and efficiency of the reactions .
Safety and Hazards
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFCKXPEQMMDK-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373216 |
Source


|
| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
238084-15-6 |
Source


|
| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

